
Oleoyl-lysophosphatidic acid
Overview
Description
Oleoyl-LPA is a lysophospholipid characterized by an oleic acid (18:1, Δ9) esterified at the sn-1 position of a glycerol-3-phosphate backbone . Its molecular formula is C21H41O7P, with a molecular weight of 436.50 g/mol . Structurally, it differs from other LPA species based on the fatty acyl chain length, saturation, and positional isomerism. Oleoyl-LPA acts as an endogenous agonist for G protein-coupled receptors (GPCRs), particularly LPA1 and LPA2, modulating processes such as platelet aggregation, cell proliferation, and calcium mobilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleoyl-lysophosphatidic acid can be synthesized through enzymatic methods. One common approach involves the enzymatic conversion of lysophosphatidylcholine using phospholipase D or the conversion of phosphatidic acid using phospholipase A2 . The enzymatic reaction typically occurs under mild conditions, such as neutral pH and ambient temperature, to preserve the integrity of the lipid molecule.
Industrial Production Methods
In industrial settings, this compound is often produced by the action of phospholipase A on L-alpha-phosphatidic acid, dioleoyl . This method ensures high purity and yield of the desired product. The compound is usually supplied as a sodium salt, which enhances its stability and solubility in aqueous solutions.
Chemical Reactions Analysis
Types of Reactions
Oleoyl-lysophosphatidic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized under certain conditions, leading to the formation of oxidized lipid species.
Hydrolysis: The ester bond in the molecule can be hydrolyzed by specific enzymes, resulting in the release of fatty acids and glycerophosphate.
Substitution: The phosphate group can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes such as phospholipase A2 and phospholipase D are used to catalyze hydrolysis reactions.
Substitution: Reagents like alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized lipid species with altered biological activities.
Hydrolysis: Free fatty acids and glycerophosphate.
Substitution: Modified lysophosphatidic acid derivatives with different functional groups.
Scientific Research Applications
Cell Differentiation
Neuronal Differentiation:
Oleoyl-LPA has been shown to stimulate neuronal differentiation in neural progenitor cells. Studies indicate that it promotes the proliferation of rat embryonic neural stem cells and inhibits the formation of neurospheres in human embryonic stem cell-derived neural stem cells. This suggests a dual role where LPA can both encourage differentiation and maintain stem cell characteristics under certain conditions .
Mesenchymal Stem Cell Differentiation:
In human adipose tissue-derived mesenchymal stem cells, oleoyl-LPA induces differentiation into myofibroblast-like cells. This is significant for tissue repair and fibrosis, indicating that LPA could be harnessed in regenerative medicine .
Emotional and Behavioral Effects
Research has indicated that oleoyl-LPA may influence emotional behaviors. In rodent models, central administration of LPA resulted in anxiety-like behaviors as measured by the elevated plus-maze and open field tests. The compound was found to increase depression-like behavior in forced swimming tests, suggesting its role as a mediator of emotional responses . These findings open avenues for exploring LPA's potential in treating mood disorders.
Cancer Research
Tumor Progression:
Lysophosphatidic acid, particularly oleoyl-LPA, is implicated in cancer progression through its signaling pathways. It activates various receptors that can lead to enhanced cell proliferation, migration, and survival in cancer cells. For instance, oleoyl-LPA promotes the expression of claudin-1 in breast cancer epithelial cells, which is associated with increased invasiveness .
Therapeutic Targeting:
The modulation of LPA signaling pathways presents a promising therapeutic target for cancer treatment. Research indicates that inhibitors of autotaxin (an enzyme that produces LPA) could potentially mitigate tumor growth and metastasis by disrupting the LPA signaling axis .
Potential Therapeutic Applications
Neurological Disorders:
Given its effects on microglial polarization and emotional behavior, oleoyl-LPA may have therapeutic implications for neurological disorders such as anxiety and depression. By modulating microglial activity, it could influence neuroinflammation and neurodegeneration .
Wound Healing:
Oleoyl-LPA has been associated with enhanced wound healing processes. Its ability to regulate calcium signaling and promote cellular responses makes it a candidate for developing treatments aimed at improving tissue repair mechanisms .
Summary Table of Applications
Mechanism of Action
Oleoyl-lysophosphatidic acid exerts its effects by binding to specific G protein-coupled receptors known as lysophosphatidic acid receptors. These receptors are involved in various signaling pathways that regulate cellular functions. Upon binding to its receptors, this compound activates downstream signaling cascades, including the activation of small GTPases like Rho, Rac, and Cdc42 . These signaling events lead to changes in the cytoskeleton, cell adhesion, and gene expression, ultimately influencing cell behavior.
Comparison with Similar Compounds
Comparison with Similar LPA Species
Structural Variations
LPA species are classified by their acyl chain properties:
- Chain length: Ranges from C10 (decanoyl) to C20 (arachidonoyl).
- Saturation: Saturated (e.g., palmitoyl, stearoyl), monounsaturated (e.g., oleoyl), or polyunsaturated (e.g., arachidonoyl, linoleoyl).
- Position: Acyl group at sn-1 (most common) or sn-2 (rare, e.g., linoleoyl-LPA in sn-2) .
Table 1: Structural and Functional Comparison of Select LPAs
Pathophysiological Roles
- Cancer: Oleoyl-LPA promotes breast cancer cell migration via RhoA , while arachidonoyl-LPA in ascites drives ovarian cancer proliferation .
- Neurobiology : Oleoyl-LPA inhibits neuronal differentiation, whereas stearoyl-LPA has minimal effect .
- Cardiovascular System : Oleoyl- and palmitoyl-LPA enhance platelet aggregation, but stearoyl-LPA is less effective .
Analytical Challenges
Quantifying LPAs in biofluids is complicated by low abundance and structural similarity. Methods like HPLC-MS struggle to differentiate sn-1 vs.
Biological Activity
Oleoyl-lysophosphatidic acid (LPA 18:1), a bioactive lipid, is part of the lysophosphatidic acid family, which plays crucial roles in various biological processes. It is known for its involvement in cell signaling, influencing cellular responses such as proliferation, migration, and survival. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.
- Chemical Name : 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate
- Molecular Formula : CHNaOP
- CAS Number : 2177-47-9
Oleoyl-LPA exerts its effects primarily through the activation of specific G protein-coupled receptors (GPCRs), namely LPA1 and LPA2. These receptors are widely expressed in various tissues, including the brain, heart, and reproductive organs. Upon binding to these receptors, oleoyl-LPA activates several intracellular signaling pathways:
- Calcium Mobilization : LPA induces an increase in intracellular calcium levels, which is critical for various cellular functions such as muscle contraction and neurotransmitter release .
- Mitogen Activation : It promotes cell proliferation and survival through pathways involving phospholipase C (PLC) and protein kinase C (PKC), leading to activation of downstream effectors like ERK1/2 .
- Neurotransmitter Release : In the central nervous system, oleoyl-LPA modulates emotional behaviors by influencing neurotransmitter systems .
Biological Effects
Oleoyl-LPA has been implicated in several physiological and pathological processes:
1. Neuropsychiatric Effects
Research indicates that oleoyl-LPA plays a significant role in emotional behavior. In animal studies, central administration of LPA 18:1 resulted in increased anxiety-like behaviors and depression-like responses. This was evidenced by reduced exploration in open arms during the elevated plus-maze test and increased immobility in forced swimming tests .
2. Cell Proliferation and Migration
Oleoyl-LPA is known to stimulate cell growth and migration across various cell types:
- Cancer Cells : It promotes proliferation in prostate cancer cells and has been linked to ovarian cancer progression due to elevated levels found in patients .
- Endothelial Cells : LPA enhances lymphangiogenesis by inducing IL-8 production in lymphatic endothelial cells (LECs), suggesting a role in vascular development .
3. Role in Reproductive Health
LPA is present in follicular fluid and has been associated with normal ovarian function. It influences ovarian physiology by modulating follicle development and hormone secretion .
Case Studies
Several studies have provided insights into the biological activity of oleoyl-LPA:
Q & A
Basic Research Questions
Q. What are the primary receptors through which Oleoyl-LPA exerts its biological effects?
Oleoyl-LPA primarily activates G protein-coupled receptors (GPCRs) in the endothelial differentiation gene (EDG) family, including LPA1 (EDG2), LPA2 (EDG4), and LPA3 (EDG7). These receptors exhibit distinct ligand specificities: LPA3 (EDG7) responds preferentially to unsaturated LPA species (e.g., oleoyl-LPA), while LPA2 (EDG4) is activated by both saturated and unsaturated LPAs . Signaling pathways involve calcium mobilization, cAMP modulation, and MAP kinase activation, depending on receptor subtype and cellular context .
Q. How is Oleoyl-LPA synthesized in biological systems?
Oleoyl-LPA is generated via hydrolysis of membrane phospholipids (e.g., phosphatidylcholine) by phospholipase A2 (PLA2) or through the action of autotaxin (ATX), a secreted lysophospholipase D enzyme. Autotaxin converts lysophosphatidylcholine (LPC) to LPA, a critical pathway in physiological and pathological contexts such as inflammation and cancer .
Q. What cellular processes are regulated by Oleoyl-LPA?
Oleoyl-LPA modulates cell proliferation, migration, survival, and differentiation. It also inhibits autophagy by suppressing autophagosome formation under nutrient-deprived conditions. These effects are mediated through GPCR signaling and downstream effectors like Rho GTPases, Ras, and Rac .
Advanced Research Questions
Q. How can researchers design experiments to differentiate between GPCR and nuclear receptor signaling pathways activated by Oleoyl-LPA?
- Methodology :
- Use selective antagonists (e.g., Ki16425 for LPA1/3 GPCRs; GW9662 for PPARγ nuclear receptor).
- Employ CRISPR/Cas9 to knock out specific receptors and assess rescue experiments.
- Measure downstream outputs: Calcium flux (GPCR) vs. CD36 scavenger receptor upregulation (PPARγ) .
Q. What experimental models are suitable for studying the role of Oleoyl-LPA in vascular remodeling?
- In vivo : Rat carotid artery injury model, where brief exposure to unsaturated LPA analogs induces neointima formation via PPARγ activation .
- In vitro : Vascular smooth muscle cell (VSMC) cultures treated with LPA to assess dedifferentiation markers (e.g., α-SMA loss) and pharmacological inhibition (GW9662) .
Q. How do structural variations in LPA analogs (e.g., acyl chain saturation) influence receptor specificity and downstream signaling?
- Experimental Approach :
- Synthesize LPA analogs with defined acyl chains (e.g., saturated stearoyl vs. unsaturated oleoyl).
- Test receptor activation using calcium mobilization assays in Sf9 cells expressing EDG7 (LPA3) or EDG4 (LPA2). EDG7 selectively responds to unsaturated LPAs, while EDG4 is broadly responsive .
Q. What methodologies are recommended for quantifying Oleoyl-LPA levels in biological samples?
- Analytical Techniques :
- Liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity.
- Enzymatic assays using autotaxin inhibitors (e.g., HA130) to block LPA production in control samples .
- Validation : Cross-reference with fatty acid composition analysis (gas chromatography) to confirm acyl chain identity .
Q. How can genetic engineering elucidate Oleoyl-LPA's role in lipid metabolism?
- Model Systems : Transgenic plants (e.g., Arabidopsis) expressing yeast lysophosphatidic acid acyltransferase (SLC7-7) to study lipid synthesis.
- Outcome Metrics : Increased seed oil content and altered triacylglycerol (TAG) stereospecificity, measured via thin-layer chromatography (TLC) and NMR .
Q. Data Contradiction Analysis
Q. How do researchers reconcile discrepancies in LPA's role in MAP kinase activation across studies?
- Key Variables : Cell type (e.g., PC12 vs. VSMCs), receptor expression levels, and ligand concentration.
- Resolution Strategy :
- Compare EDG4 (LPA2) vs. EDG7 (LPA3) knockout models.
- Use pertussis toxin to inhibit Gi/o proteins, clarifying G protein-dependent vs. independent pathways .
Q. Methodological Best Practices
Q. What controls are essential when studying autophagy inhibition by Oleoyl-LPA?
Properties
IUPAC Name |
sodium;[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRLSUFHELJJAB-KVVVOXFISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015745 | |
Record name | Sodium 1-oleoyl lysophosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22556-62-3 | |
Record name | Oleoyl-lysophosphatidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022556623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 1-oleoyl lysophosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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